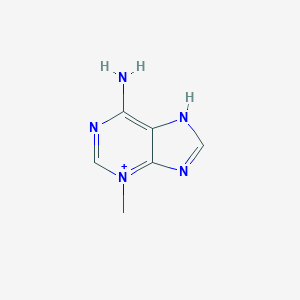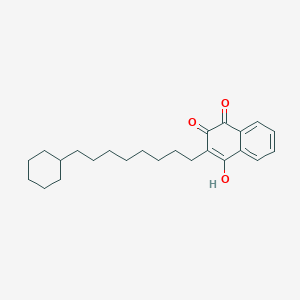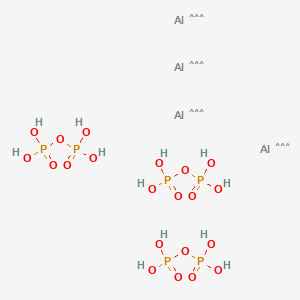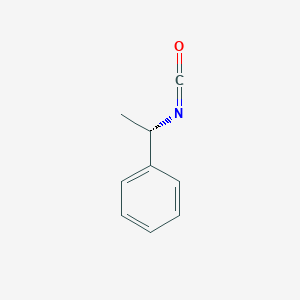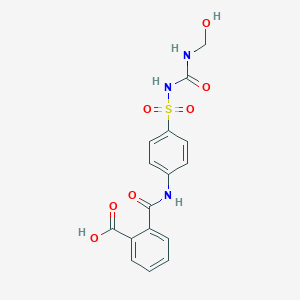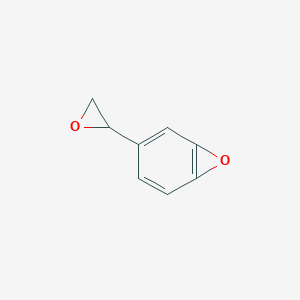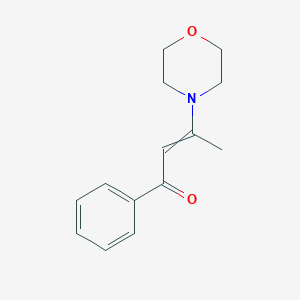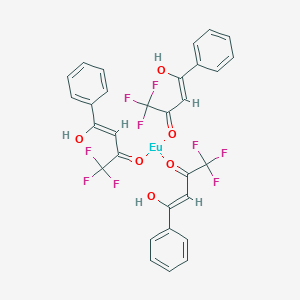
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium is a rare earth element that is widely used in various fields due to its unique properties. One of the most important applications of europium is in the field of scientific research, where it is used as a fluorescent probe for various biological and biochemical studies.
Mécanisme D'action
The mechanism of action of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, is based on the phenomenon of energy transfer. When europium complexes are excited with light of a certain wavelength, they absorb the energy and become excited. This excited state is unstable, and the europium complex quickly releases the excess energy in the form of fluorescence. The fluorescence emitted by the europium complex can be detected and measured, providing information on the biological or biochemical process under study.
Effets Biochimiques Et Physiologiques
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have no known biochemical or physiological effects. They are used solely as probes in scientific research applications and are not intended for use as drugs or therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have several advantages for lab experiments. They are highly fluorescent, which makes them ideal for studying biological and biochemical processes that involve fluorescence. They also have a long fluorescence lifetime, which allows for time-resolved fluorescence measurements. Additionally, europium complexes have a high quantum yield, which means that they emit a high amount of fluorescence for each photon absorbed. However, europium complexes also have some limitations. They require specialized equipment for detection and measurement, and their fluorescence properties can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, in scientific research. One direction is the development of europium complexes with improved fluorescence properties, such as increased quantum yield or longer fluorescence lifetime. Another direction is the application of europium complexes in new areas of research, such as single-molecule studies or super-resolution microscopy. Additionally, there is potential for the use of europium complexes in diagnostic applications, such as in vivo imaging or biosensing. Overall, the unique properties of europium complexes make them a promising tool for further scientific research.
Conclusion
In conclusion, europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are valuable tools for scientific research applications. Their fluorescence properties make them ideal for studying biological and biochemical processes, and their unique properties offer potential for future research directions. While there are limitations to their use, the advantages of europium complexes make them a promising tool for further scientific discovery.
Méthodes De Synthèse
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a europium complex that is synthesized by reacting europium nitrate with 1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting complex is purified by recrystallization.
Applications De Recherche Scientifique
Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are widely used in various scientific research applications, particularly in the field of fluorescence spectroscopy. Europium complexes are highly fluorescent, and their fluorescence properties can be used to study various biological and biochemical processes. For example, europium complexes can be used as probes to study protein-ligand interactions, enzyme kinetics, and DNA hybridization.
Propriétés
Numéro CAS |
14552-19-3 |
|---|---|
Nom du produit |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
Formule moléculaire |
C30H21EuF9O6 |
Poids moléculaire |
800.4 g/mol |
Nom IUPAC |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
Clé InChI |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Synonymes |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





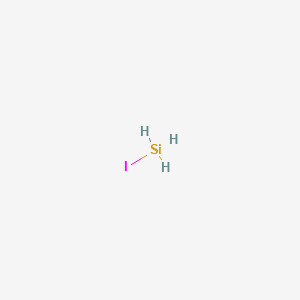
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
